L-Histidine 7-amido-4-methylcoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

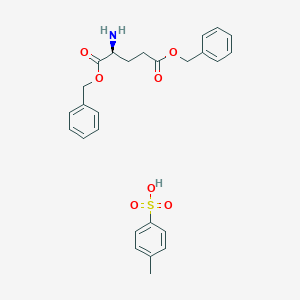

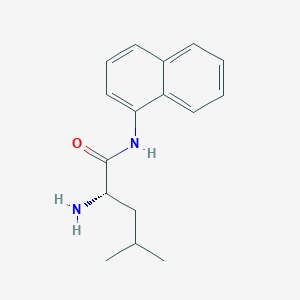

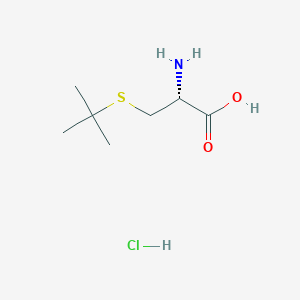

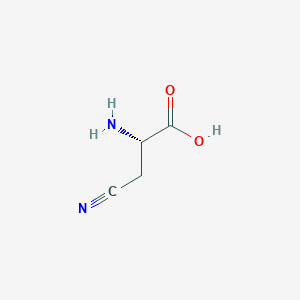

L-Histidine 7-amido-4-methylcoumarin (H7AMC) is a fluorescent derivative of the amino acid histidine, which is commonly used in scientific research to study the biochemical and physiological effects of histidine. H7AMC is a highly versatile compound, as it can be used as a fluorescent marker for protein labeling, as a fluorescent probe for studying the structure of proteins, and as a fluorescent reporter for monitoring the activity of enzymes. Additionally, H7AMC is a valuable tool for studying the structure and function of proteins in living cells, as it can be used to measure and quantify the levels of histidine and its derivatives in cells.

Applications De Recherche Scientifique

Fluorogenic Substrate for Enzyme Assays

"L-Histidine 7-amido-4-methylcoumarin" and its derivatives are widely used as fluorogenic substrates in enzyme assays. These compounds are designed to release highly fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic action, facilitating the quantification of enzyme activities. For instance, it has been employed in the assays for histone deacetylases (HDACs), a key target for chemotherapeutic intervention, providing a sensitive, nonisotopic method for drug discovery (Wegener et al., 2003). Similarly, its use extends to creating fluorogenic substrates for detecting serine proteases, demonstrating its versatility in biochemical assays (Ishida et al., 2021).

Protein and DNA Structure Studies

In addition to enzyme assays, "L-Histidine 7-amido-4-methylcoumarin" is involved in the study of protein and DNA structures. Vibrational spectroscopy techniques, including vibrational absorption, circular dichroism, and Raman spectroscopy, have been applied to study the structure, hydration, and ligand-binding properties of proteins and DNA, with amino acids like L-histidine playing a significant role in these studies (Jalkanen et al., 2006).

Drug Discovery and Biochemical Analysis

This compound is pivotal in drug discovery, particularly in the identification and characterization of enzyme inhibitors. For example, the synthesis of L-Arginine-4-methylcoumaryl-7-amide and its derivatives, containing the key fluorescence amine of 7-amino-4-methylcoumarin, facilitated the sensitive determinations of trypsin and papain, highlighting its application in developing novel therapeutics (Kanaoka et al., 1977).

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUYDFDITKBMJW-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426783 |

Source

|

| Record name | L-Histidine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Histidine 7-amido-4-methylcoumarin | |

CAS RN |

191723-64-5 |

Source

|

| Record name | L-Histidine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.